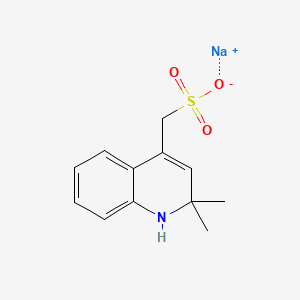

CH 402

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S.Na/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12;/h3-7,13H,8H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSGYPOMAGZIOZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997284 | |

| Record name | Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75903-70-7 | |

| Record name | CH 402 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075903707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Carbon-Carbon Bond Formation: An In-depth Technical Guide to the Mechanism of Oxidative Addition in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] Central to this powerful transformation is the catalytic cycle, which is initiated by the critical step of oxidative addition.[2][4][5] This guide provides a comprehensive exploration of the mechanism of oxidative addition, offering in-depth technical details, quantitative data, and experimental methodologies for professionals in research and drug development.

The Catalytic Cycle: A Three-Step Dance

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The cycle begins with a palladium(0) species, which undergoes oxidative addition with an organic halide (R¹-X), forming a palladium(II) intermediate.[1][2][4] This is followed by transmetalation, where the organic group from an organoboron reagent (R²-BY₂) is transferred to the palladium center, typically with the assistance of a base.[1][6] The final step, reductive elimination, results in the formation of the new C-C bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Critical First Step: Oxidative Addition

Oxidative addition is frequently the rate-determining step in the Suzuki coupling catalytic cycle.[2][4] In this process, the palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, leading to a change in the oxidation state of palladium from 0 to +2.[1][2][7]

The reactivity of the organic halide in oxidative addition is a crucial factor, with the general trend being I > OTf > Br > Cl.[4] Aryl and vinyl halides are common substrates.[3] The stereochemistry of this step is dependent on the substrate. With vinyl halides, oxidative addition proceeds with retention of stereochemistry, while allylic and benzylic halides undergo inversion of configuration.[1][4] The initial product of the oxidative addition is a cis-palladium(II) complex, which typically rapidly isomerizes to the more stable trans-complex.[1][4]

Mechanistic Pathways of Oxidative Addition

The precise mechanism of oxidative addition can vary depending on the specific substrates, ligands, and reaction conditions. Several pathways have been proposed and studied:

-

Concerted Sₙ2-type Mechanism: For many aryl halides, a concerted, three-centered transition state is proposed. This mechanism is supported by evidence of stereochemical inversion at the carbon of alkyl halides.[4]

-

Radical Mechanisms: In certain cases, radical pathways may be involved, particularly with substrates that can form stable radicals.

-

Ionic Sₙ1-like Mechanism: For some substrates, such as quinoline-derived allylic N,O-acetals in nickel-catalyzed Suzuki reactions, evidence points towards an Sₙ1-like mechanism for oxidative addition, where C-O bond activation is facilitated by a Lewis acid.[8]

The nature of the palladium(0) species that undergoes oxidative addition is also a subject of detailed study. While often depicted as Pd(PPh₃)₄, under catalytic conditions, the active species is believed to be a less coordinated, more reactive 12-electron monoligated palladium complex, Pd(PPh₃).[5]

Caption: Proposed mechanistic pathways for oxidative addition.

Quantitative Insights into Oxidative Addition

Kinetic and computational studies have provided valuable quantitative data that deepen our understanding of the oxidative addition step.

Kinetic Data

Kinetic studies are instrumental in determining the rate-determining step and the factors that influence it. For instance, kinetic isotope effect (KIE) experiments can provide insight into the transition state of the oxidative addition. A secondary kinetic isotope effect of 1.13 ± 0.02 was observed for a nickel-catalyzed Suzuki coupling, suggesting an Sₙ1-like character for the oxidative addition step in that specific system.[8] In contrast, Sₙ2-type oxidative additions typically exhibit secondary KIE values ranging from 0.94 to 1.05.[8]

| Reaction Parameter | Observation | Implication on Oxidative Addition | Reference |

| Leaving Group | Reactivity order: I > OTf > Br > Cl | The C-X bond strength significantly influences the rate. | [4] |

| Ligand Effects | Bulky, electron-donating phosphine ligands accelerate the reaction. | Increased electron density on the Pd center facilitates oxidative addition. | [1] |

| Solvent Polarity | More polar solvents can enhance the rate of oxidative addition. | Stabilization of charged intermediates or transition states. | [9] |

Computational Studies

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the energetics and structures of intermediates and transition states in the Suzuki coupling. Computational studies have shown that the energy barriers for oxidative addition can be close to those of other steps in the catalytic cycle, such as transmetalation, depending on the specific system.[10] These studies also support the involvement of coordinatively unsaturated palladium species as the active catalyst in the oxidative addition step.[5]

Key Experimental Protocols

The following are summaries of experimental protocols that have been used to investigate the mechanism of oxidative addition in Suzuki coupling.

Protocol 1: Kinetic Isotope Effect (KIE) Measurement

Objective: To probe the nature of the transition state in the oxidative addition step.

Methodology:

-

Synthesis of Isotopically Labeled Substrate: Synthesize the organic halide with an isotopic label (e.g., deuterium) at a position that is expected to exhibit a kinetic isotope effect.

-

Parallel Reactions: Set up two parallel Suzuki coupling reactions under identical conditions. One reaction uses the unlabeled substrate, and the other uses the isotopically labeled substrate.

-

Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots and analyzing them using techniques such as GC-MS or NMR spectroscopy to determine the concentration of starting material and product.

-

KIE Calculation: The KIE is calculated as the ratio of the reaction rates (k_light / k_heavy).

Protocol 2: In-situ Spectroscopic Analysis

Objective: To identify and characterize intermediates formed during the oxidative addition.

Methodology:

-

Reaction Setup: Assemble the Suzuki coupling reaction in a specialized reaction vessel that is compatible with the chosen spectroscopic technique (e.g., an NMR tube or an IR flow cell).

-

Low-Temperature Studies: Initiate the reaction at a low temperature to slow down the reaction rate and allow for the accumulation of intermediates.

-

Spectroscopic Monitoring: Acquire spectra (e.g., ³¹P NMR, ¹H NMR, or IR) at various time points as the reaction mixture is slowly warmed.

-

Data Analysis: Analyze the spectroscopic data to identify new species and assign their structures based on chemical shifts, coupling constants, or vibrational frequencies.

Caption: Workflow for key experiments to study oxidative addition.

Conclusion

The oxidative addition step is a fundamentally important and often rate-limiting process in the Suzuki-Miyaura coupling reaction. A thorough understanding of its mechanism, influenced by factors such as substrate, ligand, and solvent, is critical for the rational design of more efficient and selective catalytic systems. The combination of kinetic, spectroscopic, and computational studies continues to provide deeper insights into this cornerstone of modern synthetic chemistry, empowering researchers and drug development professionals to harness the full potential of this powerful carbon-carbon bond-forming reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Kinetic Studies of the Oxidative Addition and Transmetallation Steps Involved in the Cross‐Coupling of Alkynyl Stannanes with Aryl Iodides Catalysed by η2‐(Dimethyl fumarate)(iminophosphane)palladium(0) Complexes | Semantic Scholar [semanticscholar.org]

- 10. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the Base in Suzuki Coupling Transmetalation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds with remarkable efficiency and versatility. Central to this palladium-catalyzed reaction is the transmetalation step, a critical juncture where the organic moiety is transferred from the organoboron species to the palladium center. The success and rate of this pivotal step are profoundly influenced by the choice and role of the base employed. This technical guide provides a comprehensive examination of the multifaceted role of the base in the transmetalation step of the Suzuki coupling, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Core Function of the Base: Activating the Transmetalation

The transmetalation step in the Suzuki coupling is not a spontaneous process. Organoboron compounds, such as boronic acids, are generally not sufficiently nucleophilic to directly transmetalate to the palladium(II) center. The primary role of the base is to activate the organoboron species, enhancing its nucleophilicity and thereby facilitating the transfer of the organic group.[1][2] Two primary mechanistic pathways have been proposed and extensively studied to delineate the precise role of the base in this activation: the "boronate" pathway and the "oxo-palladium" pathway.

The Boronate Pathway

In this widely accepted mechanism, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species.[3][4] This "ate" complex is significantly more reactive towards the palladium(II) intermediate in the transmetalation step. Computational studies, utilizing Density Functional Theory (DFT), have provided substantial evidence supporting this pathway, indicating that the reaction of the base with the organoboronic acid is the initial and crucial step in the transmetalation process.[3][4]

The Oxo-Palladium Pathway

An alternative mechanism proposes that the base first reacts with the palladium(II) halide complex to form a palladium-hydroxo or -alkoxo species. This intermediate then undergoes transmetalation with the neutral boronic acid.[1][5] Kinetic studies, particularly those employing low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in observing and characterizing the intermediates involved in both pathways.[2][6][7] These studies have revealed the existence of various palladium-oxygen-boron linked intermediates, providing a more nuanced understanding of the transmetalation event.[2][6][7]

Quantitative Analysis of Base Performance

The choice of base has a dramatic impact on the yield and rate of the Suzuki coupling reaction. The following table summarizes quantitative data from various studies, comparing the efficacy of different bases under specific reaction conditions. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and solvent employed.

| Base | Reaction Type | Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Yield (%) | Reference |

| K₂CO₃ | Suzuki-Miyaura Coupling | 1-bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 95 | [8] |

| Cs₂CO₃ | Suzuki-Miyaura Coupling | 4-chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 98 | [9] |

| K₃PO₄ | Suzuki-Miyaura Coupling | 2-bromopyridine | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Dioxane | 92 | [10] |

| NaOH | Suzuki-Miyaura Coupling | 4-bromotoluene | Phenylboronic acid | Pd/C | Water | 88 | [1] |

| Et₃N | Suzuki-Miyaura Coupling | Iodobenzene | Phenylboronic acid | PdCl₂(PPh₃)₂ | DMF | 75 | [11] |

| NaOAc | Suzuki-Miyaura Coupling | 4-bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ | Ethanol | 85 | [8] |

Experimental Protocols for Mechanistic Studies

To provide a deeper understanding of how the role of the base is investigated, this section details the methodologies for key experiments cited in the field.

Low-Temperature Rapid Injection NMR (RI-NMR) Spectroscopy

This technique is crucial for observing and characterizing the transient intermediates in the transmetalation step.[12][13]

Objective: To generate and detect elusive pre-transmetalation intermediates containing Pd-O-B linkages.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

-

A rapid injection apparatus designed for low-temperature experiments.[12]

Procedure:

-

A solution of the palladium(II) precursor (e.g., [(Ph₃P)Pd(Ph)(μ-OH)]₂) in a suitable deuterated solvent (e.g., THF-d₈) is cooled to the desired low temperature (e.g., -78 °C) inside the NMR probe.

-

A separate, pre-cooled solution of the boronic acid and any additional ligands in the same solvent is loaded into the injection syringe.

-

The boronic acid solution is rapidly injected into the spinning NMR tube containing the palladium complex.

-

Immediately following injection, a series of time-resolved NMR spectra (e.g., ¹H, ³¹P, ¹⁹F, ¹¹B) are acquired to monitor the formation and decay of intermediates.

-

Data analysis focuses on identifying new resonances corresponding to the Pd-O-B containing species and measuring their rates of formation and consumption to establish kinetic competence.[6][7]

Computational DFT Studies

Computational chemistry provides invaluable insights into the reaction mechanism and energetics of the transmetalation step.[3][4][14][15]

Objective: To model the reaction pathways of the transmetalation step and determine the relative energy barriers for the boronate and oxo-palladium mechanisms.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Model System: A simplified model system is chosen to be computationally tractable while retaining the key features of the reaction. For example, vinyl bromide, vinylboronic acid, Pd(PH₃)₂, and OH⁻ can be used to model the coupling of aryl halides and arylboronic acids.[16]

-

Functional and Basis Set: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for palladium) are selected.[3][15]

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products for both the boronate and oxo-palladium pathways are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Profile Construction: The relative free energies of all species are calculated to construct a complete energy profile for each proposed mechanism. The activation energy barriers for the key transmetalation steps are then compared to determine the most favorable pathway.[3][16]

Mechanistic Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and the central role of the base in the transmetalation step of the Suzuki coupling.

Caption: Overall catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Competing mechanistic pathways for the base-mediated transmetalation step.

Conclusion

The base in the Suzuki-Miyaura coupling reaction is far from a simple spectator or proton scavenger; it is a critical promoter of the key transmetalation step. Through the formation of a more nucleophilic boronate species or by facilitating the generation of a reactive oxo-palladium intermediate, the base dictates the efficiency and rate of carbon-carbon bond formation. A thorough understanding of the mechanistic role of the base, supported by quantitative data and advanced experimental techniques, is paramount for the rational design and optimization of Suzuki coupling reactions in academic research and industrial applications, particularly in the synthesis of complex molecules for drug development. The choice of base remains a crucial parameter to be optimized for each specific transformation to achieve the desired outcome with high efficiency and selectivity.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design of a combined LED and rapid-injection NMR system for structure elucidations and kinetic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

The Influence of Ligand Electronics on Palladium Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of ligands coordinated to palladium centers are a critical determinant of the catalytic activity and selectivity of the resulting complexes. This guide provides a comprehensive technical overview of the electronic effects of common phosphine and N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. It includes a compilation of quantitative data, detailed experimental and computational protocols, and visual representations of key concepts to aid researchers in the rational design and optimization of palladium catalysts.

Fundamental Principles of Ligand Electronic Effects

The electronic influence of a ligand in a palladium catalyst is primarily understood through the concepts of σ-donation and π-backbonding. The ligand donates electron density to the metal center through a σ-bond, and the metal can, in turn, back-donate electron density from its d-orbitals to the empty orbitals of the ligand (π-backbonding). The balance of these interactions modulates the electron density at the palladium center, which directly impacts the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Electron-donating ligands increase the electron density on the palladium atom. This generally accelerates the rate of oxidative addition, a crucial step in many cross-coupling reactions.[3] Bulky and electron-rich phosphine ligands, for example, are known to enhance reaction efficiency by stabilizing the palladium catalyst and facilitating oxidative addition.

-

Electron-withdrawing ligands decrease the electron density on the palladium atom. This can favor reductive elimination, the final step in which the desired product is formed and the catalyst is regenerated.

The interplay between the electronic nature of the ligand and the specific substrates and reaction conditions determines the overall efficiency and selectivity of the catalytic process.

Quantifying Ligand Electronic Effects

To rationally design and select ligands, it is essential to quantify their electronic properties. The Tolman Electronic Parameter (TEP) is a widely accepted scale for this purpose.

Tolman Electronic Parameter (TEP)

The TEP is an experimentally determined value that measures the electron-donating or -withdrawing ability of a ligand.[4][5] It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[4]

-

Strongly electron-donating ligands increase the electron density on the nickel center, leading to increased π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency (lower TEP value).

-

Electron-withdrawing ligands decrease π-backbonding, leading to a stronger C-O bond and a higher ν(CO) stretching frequency (higher TEP value).

Data Presentation: Electronic Parameters and Catalytic Performance

The following tables summarize key quantitative data for common phosphine and N-heterocyclic carbene (NHC) ligands, including their Tolman Electronic Parameters and their performance in representative palladium-catalyzed cross-coupling reactions.

Electronic Parameters of Common Phosphine Ligands

| Ligand | TEP (cm⁻¹) | Reference |

| P(t-Bu)₃ | 2056.1 | [6] |

| PCy₃ | 2056.4 | [5] |

| P(i-Pr)₃ | 2057.2 | [6] |

| PPh₃ | 2068.9 | [5] |

| P(OPh)₃ | 2085.3 | [5] |

| P(p-tolyl)₃ | 2066.7 | [5] |

| P(p-anisyl)₃ | 2060.3 | [5] |

| P(p-CF₃C₆H₄)₃ | 2079.8 | [5] |

| P(C₆F₅)₃ | 2094.0 | [5] |

Electronic Parameters of Common N-Heterocyclic Carbene (NHC) Ligands

| Ligand | TEP (cm⁻¹) | Reference |

| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 2050.8 | [7][8] |

| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | 2053.8 | [7][8] |

| SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | 2050.9 | [7][8] |

| IBu (1,3-Di-tert-butylimidazol-2-ylidene) | 2048.6 | [7][8] |

| ICy (1,3-Dicyclohexylimidazol-2-ylidene) | 2051.1 | [7][8] |

Ligand Effects on Suzuki-Miyaura Coupling Yield

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

| Aryl Halide | Ligand | Yield (%) | Reference |

| 4-Chlorotoluene | P(t-Bu)₃ | 98 | [9] |

| 4-Chlorotoluene | SPhos | 97 | [9] |

| 4-Chlorotoluene | XPhos | 95 | [9] |

| 2-Chloropyridine | P(t-Bu)₃ | 92 | [9] |

| 2-Chloropyridine | SPhos | 85 | [9] |

| 4-Chloroanisole | RuPhos | 99 | [10] |

| 4-Chloroanisole | BrettPhos | 98 | [10] |

Ligand Effects on Buchwald-Hartwig Amination Turnover Number (TON)

Reaction: Aryl Halide + Amine → Arylamine

| Aryl Halide | Amine | Ligand | TON | Reference |

| Chlorobenzene | Morpholine | IPr | >1000 | [11] |

| Chlorobenzene | Morpholine | IMes | <100 | [11] |

| 4-Chlorotoluene | Aniline | RuPhos | up to 10,000 | [12] |

| 4-Chlorotoluene | Aniline | BrettPhos | up to 8,000 | [12] |

| Bromobenzene | Di-n-butylamine | Josiphos-type | up to 20,000 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Tolman's Electronic Parameter (TEP) by FT-IR Spectroscopy

Objective: To experimentally determine the TEP of a phosphine or NHC ligand.

Materials:

-

Nickel carbonyl precursor (e.g., Ni(CO)₄ or a suitable substitute)

-

Ligand of interest

-

Inert, dry solvent (e.g., hexane, dichloromethane)

-

Schlenk line or glovebox for inert atmosphere operations

-

FT-IR spectrometer

-

Gas-tight IR cell

Procedure:

-

Safety Precaution: Nickel carbonyl is extremely toxic and must be handled with extreme care in a well-ventilated fume hood or glovebox.

-

Synthesis of the [LNi(CO)₃] complex: In an inert atmosphere, dissolve the nickel carbonyl precursor in the chosen solvent. Add one equivalent of the ligand to the solution. The reaction is typically rapid at room temperature.

-

Sample Preparation: Transfer the resulting solution of the [LNi(CO)₃] complex into a gas-tight IR cell.

-

IR Spectrum Acquisition: Record the infrared spectrum of the sample in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration. This is usually the most intense band in the carbonyl region. This frequency is the Tolman Electronic Parameter for the ligand.[9][14][15][16]

Synthesis of a Representative Palladium-Phosphine Complex: [Pd(PPh₃)₄]

Objective: To synthesize tetrakis(triphenylphosphine)palladium(0), a common palladium(0) precatalyst.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate (N₂H₄·H₂O) or another suitable reducing agent

-

Ethanol

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend PdCl₂ in ethanol.

-

Add an excess of PPh₃ (at least 4 equivalents) to the suspension.

-

Heat the mixture to reflux.

-

Slowly add hydrazine hydrate dropwise to the refluxing mixture. The color of the solution will change as the palladium is reduced from Pd(II) to Pd(0).

-

Continue refluxing for a short period to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the yellow crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[17]

Synthesis of a Representative Palladium-NHC Complex

Objective: To synthesize a palladium-N-heterocyclic carbene complex.

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)

-

Imidazolium salt (NHC precursor)

-

Strong base (e.g., NaH, KOtBu) or a silver salt (e.g., Ag₂O) for transmetalation

-

Dry, deoxygenated solvent (e.g., THF, dioxane)

-

Inert atmosphere setup

Procedure (via free carbene generation):

-

In a Schlenk flask under an inert atmosphere, deprotonate the imidazolium salt with a strong base in a dry solvent to generate the free NHC.

-

In a separate Schlenk flask, dissolve the palladium precursor in the same solvent.

-

Slowly add the solution of the free NHC to the palladium precursor solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).

-

Isolate the product by precipitation, filtration, and washing.[4][5][8][18]

Cyclic Voltammetry of a Palladium Catalyst

Objective: To study the redox properties of a palladium complex.

Materials:

-

Palladium complex of interest

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Dry, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

-

Three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

Prepare a solution of the palladium complex and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., argon, nitrogen) to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial and final potentials, and the scan rate.

-

Run the experiment and record the cyclic voltammogram (a plot of current vs. potential).

-

Analyze the voltammogram to determine the oxidation and reduction potentials of the palladium complex.[1][14][19]

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding the electronic properties of ligands and their impact on catalysis.

DFT Calculation of Ligand Electronic Properties

Objective: To computationally determine the electronic properties of a ligand, such as its HOMO-LUMO gap and charge distribution.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

General Workflow:

-

Structure Optimization: Build the 3D structure of the ligand and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Property Analysis: From the output of the calculation, extract key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is often correlated with the ligand's σ-donating ability.[2][6]

Natural Bond Orbital (NBO) Analysis

Objective: To analyze the bonding interactions between the palladium center and its ligands.

Software: NBO analysis is typically performed as part of a DFT calculation in software packages like Gaussian.

General Workflow:

-

Perform a DFT calculation on the palladium-ligand complex as described above.

-

Include the appropriate keyword in the input file to request an NBO analysis (e.g., pop=nbo).

-

Analyze the NBO output to examine the nature of the Pd-ligand bond, including the contributions from σ-donation and π-backbonding. The analysis provides information on the occupancies of bonding and antibonding orbitals, which can quantify the strength of these interactions.

Visualizing Key Concepts and Processes

Graphviz diagrams are used to visually represent complex relationships and workflows.

Metal-Ligand Bonding

Caption: σ-Donation and π-Backbonding in Metal-Ligand Interactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Workflow for TEP Determination

Caption: Workflow for the Experimental Determination of the Tolman Electronic Parameter.

Conclusion

The electronic effects of ligands are a powerful tool for tuning the reactivity and selectivity of palladium catalysts. By understanding the principles of σ-donation and π-backbonding and by utilizing quantitative measures such as the Tolman Electronic Parameter, researchers can make informed decisions in the design of more efficient catalytic systems. The experimental and computational protocols provided in this guide offer a practical framework for characterizing and predicting the electronic influence of ligands, ultimately accelerating the development of novel and improved palladium-catalyzed transformations in academic and industrial settings.

References

- 1. static.igem.org [static.igem.org]

- 2. materialscloud.org [materialscloud.org]

- 3. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00575B [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Palladium–NHC complex - Wikipedia [en.wikipedia.org]

- 7. arcjournals.org [arcjournals.org]

- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. comp.chem.umn.edu [comp.chem.umn.edu]

- 16. benchchem.com [benchchem.com]

- 17. Rational design of galactopyranoside-substituted N -heterocyclic carbene palladium( ii ) complexes. Stable and efficient catalyst for C–C coupling in ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08031E [pubs.rsc.org]

- 18. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]

- 19. m.youtube.com [m.youtube.com]

synthesis and characterization of novel boronic acids

An In-depth Technical Guide to the Synthesis and Characterization of Novel Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and medicinal chemistry.[1] Characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, these compounds exhibit unique electronic and structural properties.[1] Their significance was prominently recognized with the 2010 Nobel Prize in Chemistry for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[2][3] This reaction has revolutionized the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including many pharmaceuticals.[2][4]

Beyond their synthetic utility, boronic acids have gained prominence as pharmacophores in drug design. Their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites has led to the development of potent and selective inhibitors.[5][6] This has culminated in the FDA approval of several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade) for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[5][7]

This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing novel boronic acids, tailored for professionals in research and drug development. It includes detailed experimental protocols, structured data presentation, and visual diagrams to illustrate key workflows and concepts.

Synthesis of Novel Boronic Acids

The preparation of boronic acids is versatile, with several established methods that can be adapted for novel structures. The choice of method often depends on the nature of the starting material and the desired functional group tolerance.

Common Synthetic Strategies

-

Reaction of Organometallic Reagents with Borate Esters: This classic method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.[8][9] Subsequent acidic hydrolysis yields the desired boronic acid. While effective, the high reactivity of the organometallic reagents can limit functional group compatibility.[8]

-

Miyaura Borylation: A powerful and widely used method, Miyaura borylation involves a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10] This method offers excellent functional group tolerance and is a cornerstone for preparing arylboronic esters, which are readily hydrolyzed to boronic acids.[10]

-

Iridium-Catalyzed C-H Borylation: For direct functionalization of C-H bonds, iridium-catalyzed borylation has emerged as a powerful tool. This method allows for the synthesis of aryl and heteroaryl boronic esters directly from the corresponding aromatic compounds, often with high regioselectivity and efficiency.[10]

-

Decarboxylative Borylation: A more recent innovation allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids.[11] This nickel-catalyzed reaction replaces a carboxyl group with a boryl group, providing a novel disconnection approach for synthetic planning.[11]

Experimental Protocols

Protocol 1: Synthesis of an Arylboronic Acid via Miyaura Borylation

This protocol describes a general procedure for the synthesis of a phenylboronic acid pinacol ester from bromobenzene.

-

Materials: Bromobenzene, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, potassium acetate (KOAc), 1,4-dioxane (anhydrous).

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Add anhydrous 1,4-dioxane, followed by bromobenzene (1.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenylboronic acid pinacol ester.

-

For conversion to the boronic acid, the pinacol ester can be stirred with an aqueous solution of an acid (e.g., 2M HCl) or treated with an oxidant like sodium periodate (NaIO₄) followed by acid workup.[10]

-

Protocol 2: Synthesis via Grignard Reaction

This protocol outlines the synthesis of an arylboronic acid from an aryl bromide.

-

Materials: Aryl bromide, magnesium turnings, triisopropyl borate, anhydrous tetrahydrofuran (THF), 2M hydrochloric acid (HCl).

-

Procedure:

-

Activate magnesium turnings (1.2 eq) in an oven-dried flask under an inert atmosphere.

-

Add a solution of the aryl bromide (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed, cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous THF, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2M HCl at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization.

-

Visualization of Synthetic Workflow

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

The Suzuki Coupling of Aryl Chlorides: An In-depth Mechanistic Guide for Researchers

For Immediate Release

CAMBRIDGE, MA – The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While the coupling of aryl bromides and iodides is well-established, the use of more abundant and cost-effective aryl chlorides presents a significant synthetic challenge due to the inert nature of the carbon-chlorine bond. This technical guide provides a comprehensive overview of the mechanism of the Suzuki coupling of aryl chlorides, with a focus on the catalytic strategies that have enabled this transformation to become a reliable tool for researchers, scientists, and drug development professionals.

The Catalytic Cycle: Overcoming the C-Cl Activation Barrier

The generally accepted mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The activation of the robust C-Cl bond is the primary hurdle in the coupling of aryl chlorides and is often the rate-determining step.[3][4]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species. This step involves the cleavage of the C-Cl bond and the formation of a new organopalladium(II) complex.[2][5] The stability of the C-Cl bond makes this step energetically demanding. To facilitate this crucial activation, specialized ligands are required to create a highly electron-rich and sterically bulky palladium center.[3][6] These ligands enhance the electron density on the palladium, which in turn promotes its insertion into the C-Cl bond.[6]

Transmetalation

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[2][5] This process is typically facilitated by a base, which activates the organoboron species, making it more nucleophilic.[7] The exact mechanism of transmetalation is still a subject of some debate, but it is a critical step for bringing the two organic coupling partners together on the palladium center.[7]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated.[2][5] This step is generally facile and irreversible, driving the catalytic cycle forward.

Below is a graphical representation of the catalytic cycle for the Suzuki coupling of an aryl chloride.

Caption: Catalytic cycle of the Suzuki coupling of aryl chlorides.

Key Catalyst Systems for Aryl Chloride Activation

The successful coupling of aryl chlorides hinges on the design of the catalyst system, particularly the choice of ligand. Two main classes of ligands have proven to be highly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands

Pioneered by the Buchwald group, bulky, electron-rich biaryl phosphine ligands have revolutionized the field.[8][9] Ligands such as SPhos and XPhos create a sterically hindered and electron-donating environment around the palladium center, which is crucial for promoting the oxidative addition of the inert C-Cl bond.[10][11]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions.[12][13][14] Their strong σ-donating ability makes the palladium center highly electron-rich, facilitating the cleavage of the C-Cl bond.[13] Commercially available and air-stable (NHC)Pd precatalysts have simplified the experimental setup for these reactions.[12]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki coupling of aryl chlorides using various catalyst systems.

Table 1: Comparison of Catalyst Systems for the Coupling of 4-Chlorotoluene and Phenylboronic Acid [15]

| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / XPhos | 0.25 | XPhos | K₃PO₄ | MeOH/THF | 65 | 1 | 95 |

| Pd₂(dba)₃ / XPhos | 0.25 | XPhos | K₃PO₄ | MeOH/THF | 65 | 1 | 92 |

Table 2: Suzuki Coupling of Various Aryl Chlorides with Phenylboronic Acid using a Pd/P,O-Ligand System [16]

| Aryl Chloride | Pd(dba)₂ (mol%) | Ligand 1 (mol%) | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| 4-Chlorotoluene | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |

| 4-Chloroanisole | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 96 |

| 2-Chlorotoluene | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |

| 4-Chlorobenzonitrile | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 98 |

Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids using a Pd-NHC Catalyst

| Aryl Chloride | Boronic Acid | Catalyst (mol% Pd) | Base | Solvent | Temp (°C) | Isolated Yield (%) |

| 4-Chloroacetophenone | Phenylboronic acid | (IPent-H)₂Pd₂Cl₆ (1.0) | KOH | Dioxane | 60 | 84 |

| 2-Chlorotoluene | Phenylboronic acid | (IPr-H)₂Pd₂Cl₆ (1.0) | KOH | Dioxane | 60 | 80 |

| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | (IPr-H)₂Pd₂Cl₆ (1.0) | KOH | Dioxane | 60 | 84 |

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of aryl chlorides using both phosphine and NHC-based catalyst systems.

General Procedure for Suzuki-Miyaura Cross-Coupling using a Pd/Buchwald Ligand System[8]

An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The anhydrous, degassed solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling using a Pd-NHC Precatalyst[1][18]

To an oven-dried vial equipped with a magnetic stir bar is added the chloroaryl triflate (1.0 equiv), the arylboronic acid (1.25–1.5 equiv), the Pd/NHC precatalyst (e.g., Pd/SIPr, 3 mol %), and the base (e.g., KF, 3 equiv). The vial is sealed with a septum and purged with argon. Degassed solvent (e.g., THF) and water (3.5–7.0 equiv) are then added via syringe. The reaction mixture is stirred at the indicated temperature (e.g., 25–60 °C) for 4–12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by column chromatography.

Logical Workflow for Catalyst Selection

The choice of catalyst system is critical for a successful Suzuki coupling of an aryl chloride. The following diagram illustrates a logical workflow for selecting an appropriate catalyst.

References

- 1. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Kinetics of Suzuki Coupling Reactions: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread application in the pharmaceutical and fine chemical industries necessitates a profound understanding of its reaction kinetics to optimize processes, enhance yields, and ensure scalability.[1][3] This in-depth technical guide provides a comprehensive overview of the kinetic studies of Suzuki coupling reactions, detailing experimental protocols, presenting quantitative data, and illustrating key mechanistic and procedural concepts.

The Core Mechanism: A Three-Step Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[4][5][6][7] The three fundamental steps are:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[2][4][5] The reactivity of the halide in this step generally follows the order: I > OTf > Br > Cl.[4][6] This step is often considered the rate-determining step of the overall reaction.[4]

-

Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[5] The exact mechanism of transmetalation has been a subject of extensive study and can be influenced by the nature of the base and solvent.[3][7][8]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹-R²) from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[4][5] Kinetic studies have shown that this step follows first-order kinetics.[4]

Factors Influencing Reaction Kinetics

A multitude of factors can significantly impact the rate of a Suzuki coupling reaction. A systematic study of these parameters is crucial for reaction optimization.[9]

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[4] Electron-rich and bulky phosphine ligands can enhance the reactivity of the catalyst, especially for less reactive aryl chlorides.[4]

-

Base: The base plays a crucial role in the transmetalation step.[9][10] The choice of base can even alter the rate-determining step of the reaction. For instance, in the synthesis of sotorasib, switching from potassium acetate (KOAc) to potassium carbonate (K₂CO₃) shifted the rate-determining step from reductive elimination to transmetalation, leading to significant process improvements.[3][11]

-

Solvent: The solvent system affects the solubility of reactants and the stability of intermediates.[9][10] While organic solvents are common, aqueous media can also be employed, as organoboranes are often water-soluble.[4][12]

-

Leaving Group: The nature of the halide or pseudohalide in the electrophile has a profound effect on the rate of oxidative addition, with the reactivity order being I > OTf > Br >> Cl.[1][4][6]

-

Substituents: Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[6]

Quantitative Kinetic Data

The following tables summarize key quantitative data extracted from various kinetic studies of Suzuki coupling reactions. This data can serve as a valuable reference for researchers designing and optimizing their own reactions.

| Catalyst System | Substrates | Base | Solvent | Apparent Activation Energy (Ea,app) (kJ/mol) | Reference |

| Pd(0)/HPS | 4-bromoanisole, phenylboronic acid | Not specified | Not specified | Lower than 100-116 | [13] |

| Pd/C | Aryl halides, phenylboronic acid | Not specified | Not specified | ~32 kcal/mol (~134 kJ/mol) for hydrogenation | [14] |

| Pd-β-CD | Not specified | Not specified | Water-ethanol | 50.1 ± 4.7 | [15] |

| Catalyst System | Substrates | Reaction Rate / TOF | Conditions | Reference |

| Y₃Pd₂ | Organohalides, phenylboronic acid | Higher rates and TOFs than pure Pd | Iodides at 30 °C, bromides at 60 °C | [16] |

| GO@Hpmaba-Pd₀.₂/Cu₀.₈ | Not specified | TOF up to 95,357 h⁻¹ | Not specified | [16] |

| Pd/Al₂O₃/Al monolithic catalyst | Not specified | TON: 73,880, TOF: 0.86 s⁻¹ | Not specified | [16] |

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of Suzuki coupling reactions relies on robust experimental protocols and suitable analytical techniques for real-time monitoring.

General Experimental Setup for In-situ Monitoring

A common approach for kinetic studies involves the use of in-situ spectroscopic techniques, which allow for the continuous monitoring of reactant consumption and product formation without disturbing the reaction mixture.

Materials:

-

Aryl halide (e.g., 1 mmol)

-

Arylboronic acid (e.g., 1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel equipped with a stirrer and a port for an in-situ probe (e.g., Raman or NMR)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.[5]

-

Add the degassed solvent to the reaction vessel.

-

Insert the in-situ probe into the reaction mixture, ensuring a proper seal.

-

Begin stirring and heating the reaction to the desired temperature (e.g., 80-100 °C).[5]

-

Start data acquisition with the spectroscopic instrument, collecting spectra at regular time intervals.

-

Continue monitoring until the reaction reaches completion, as indicated by the stabilization of reactant and product signals.

-

Process the collected spectroscopic data to obtain concentration profiles of the key species over time.

-

Analyze the concentration profiles to determine reaction rates and rate constants.

Key Analytical Techniques for Kinetic Monitoring

-

In-situ Raman Spectroscopy: This technique is particularly useful for monitoring reactions in real-time, as it can provide information about the vibrational modes of molecules and thus track changes in the concentrations of reactants and products.[12][17][18] It has been successfully applied to monitor microwave-promoted Suzuki reactions.[12][17]

-

In-situ NMR Spectroscopy: Low-temperature rapid injection NMR has been instrumental in identifying and characterizing pre-transmetalation intermediates, providing valuable insights into the reaction mechanism.[4]

-

Automated Sampling Platforms: The integration of in-situ analytical methods with automated sampling techniques offers a robust solution for acquiring high-density, reproducible time-course data for all observable species.[19]

-

Single-Molecule Fluorescence Microscopy: This advanced technique allows for the study of catalytic efficiency at the single-molecule level, providing detailed information about reaction kinetics and catalyst behavior.[20]

Conclusion

A thorough understanding of the kinetics of Suzuki coupling reactions is paramount for the development of efficient, robust, and scalable synthetic processes. By systematically investigating the influence of various reaction parameters and employing advanced in-situ monitoring techniques, researchers can gain deep mechanistic insights and optimize reaction conditions to achieve desired outcomes. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field, facilitating further advancements in the application of this powerful cross-coupling methodology.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Collection - Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters - Figshare [figshare.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 20. pubs.acs.org [pubs.acs.org]

Theoretical DFT Insights into Suzuki Reaction Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the Suzuki-Miyaura cross-coupling reaction, offering a detailed exploration of its reaction intermediates through the lens of theoretical Density Functional Theory (DFT) studies. The Suzuki reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, proceeds through a complex catalytic cycle involving several key intermediates. Understanding the structure, stability, and energetics of these transient species is paramount for reaction optimization, catalyst design, and expanding the scope of this versatile transformation. This guide summarizes key quantitative data from computational studies, provides detailed computational methodologies, and visualizes the intricate reaction pathways.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][2] DFT calculations have been instrumental in elucidating the nuanced energetic landscape of this cycle, revealing the structures of intermediates and transition states that are often too fleeting to be characterized experimentally.

Data Presentation: Energetics of Suzuki Reaction Intermediates

The following tables summarize key quantitative data from various DFT studies, providing insights into the thermodynamics and kinetics of the elementary steps in the Suzuki reaction. These values are crucial for identifying rate-determining steps and understanding the influence of ligands and substrates on the overall reaction efficiency.

Table 1: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Oxidative Addition Step.

| Reactants | Catalyst System (Model) | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Vinyl Bromide + Pd(PH₃)₂ | Associative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 9.7 | -12.7 | [1] |

| Vinyl Bromide + Pd(PH₃) | Dissociative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 16.0 (from η² complex) | -23.8 | [1] |

| Phenyl Bromide + Pd(PPh₃)₂ | - | B3LYP/LANL2DZ & 6-31G(d) | Not explicitly stated | Not explicitly stated | [3] |

| Aryl Halides + Pd(0) Complexes | General | Not specified | Rate-determining step | Not specified | [4] |

Table 2: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Transmetalation Step.

| Reactants | Catalyst System (Model) | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Pd(vinyl)(PH₃)₂Br + [vinylB(OH)₃]⁻ | Associative Mechanism (cis) | B3LYP/LANL2DZ & 6-31G(d) | -9.2 (highest point) | -36.7 | [1] |

| Pd(vinyl)(PH₃)Br + [vinylB(OH)₃]⁻ | Dissociative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 12.6 (from intermediate) | -9.6 | [1] |

| Phenylboronic acid + Pd-complex | Pd₄ cluster in H-Beta zeolite | M06-L/6-311G(d,p) + Lanl2DZ | 36.8 | Not explicitly stated | [5] |

| Phenylboronate anion + Pd-complex | Pd₄ cluster in H-Beta zeolite | M06-L/6-311G(d,p) + Lanl2DZ | 30.5 | -18.8 | [5] |

| Phenylboronic acid + Acetic anhydride | Anionic "Jutand-type" complex | BP86/6-31G* | Moderate | Not explicitly stated | [6] |

Table 3: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Reductive Elimination Step.

| Reactant Complex | Catalyst System (Model) | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| cis-[Pd(vinyl)₂(PH₃)₂] | Associative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 1.4 | Highly exothermic | [1] |

| cis-[Pd(aryl)(alkyl)(L)₂] | General | Not specified | Typically low barrier | Exothermic | [2] |

Experimental Protocols: Computational Methodologies in DFT Studies

The accuracy and reliability of DFT calculations are highly dependent on the chosen computational methodology. The following protocols outline the common approaches cited in the literature for studying Suzuki reaction intermediates.

General Computational Protocol for Suzuki Reaction DFT Studies

-

Software: Geometry optimizations and frequency calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16).

-

DFT Functional: A variety of density functionals have been employed.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for organometallic systems.[1][7]

-

M06 (Minnesota Functional): A meta-hybrid GGA functional that can offer improved accuracy for main-group thermochemistry, kinetics, and noncovalent interactions.[8][9]

-

BP86: A generalized gradient approximation (GGA) functional.

-

-

Basis Set: The choice of basis set is crucial for accurately describing the electronic structure of the atoms involved.

-

For heavy atoms (e.g., Pd, Br): Effective Core Potentials (ECPs) such as LANL2DZ are commonly used to describe the core electrons, reducing computational expense, while the valence electrons are described by an associated double-zeta basis set.[1]

-

For lighter atoms (e.g., C, H, O, B, P): Pople-style basis sets like 6-31G(d) or more extensive sets like 6-311+G(d,p) are frequently employed. The inclusion of polarization (d,p) and diffuse functions (+) is important for capturing the nuances of chemical bonding and non-covalent interactions.

-

-

Solvent Effects: To model the reaction environment in solution, continuum solvent models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are often applied.

-

Geometry Optimization and Characterization:

-

The geometries of all reactants, intermediates, transition states, and products are fully optimized without symmetry constraints.

-

Vibrational frequency calculations are performed to characterize the nature of the stationary points. Intermediates and stable species have all real frequencies, while transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the correct reactant and product minima.

-

-

Energy Calculations: Single-point energy calculations are typically performed on the optimized geometries using a higher-level basis set to obtain more accurate electronic energies. Gibbs free energies are then calculated by adding thermal corrections from the frequency calculations to the electronic energies.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key mechanistic pathways and a general computational workflow for studying Suzuki reaction intermediates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Competing pathways for the transmetalation step in the Suzuki reaction.

Caption: A generalized workflow for the DFT investigation of Suzuki reaction mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Next Generation of Cross-Coupling: An In-Depth Technical Guide to Novel Palladium Catalyst Precursors

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern synthetic chemistry, enabling the construction of complex molecular architectures that are central to the development of pharmaceuticals, agrochemicals, and advanced materials. The evolution of this field is intrinsically linked to the development of increasingly sophisticated and efficient palladium catalyst precursors. This technical guide provides a comprehensive overview of recent advancements in palladium catalyst precursor design, offering detailed experimental protocols, comparative performance data, and visual representations of catalytic cycles and experimental workflows to aid researchers in navigating this dynamic area.

The Landscape of Modern Palladium Precatalysts

The limitations of early catalyst systems, which often required in-situ generation of the active Pd(0) species from precursors like Pd(OAc)₂ or Pd₂(dba)₃, have spurred the development of well-defined, air- and moisture-stable precatalysts. These next-generation precursors offer superior control over the active catalyst formation, leading to higher reactivity, broader substrate scope, and lower catalyst loadings.[1][2][3] This guide focuses on three prominent classes of modern palladium precatalysts: Buchwald Palladacycles, N-Heterocyclic Carbene (NHC) Complexes, and Encapsulated Palladium Nanoparticles.

Data-Driven Catalyst Selection: A Comparative Performance Analysis

The selection of an appropriate palladium precatalyst is critical for the success of a cross-coupling reaction. The following tables summarize the performance of various precatalysts in three of the most widely utilized transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Table 1: Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [4]

| Precatalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| Pd(OAc)₂ (in-situ) | XPhos | K₃PO₄ | MeOH/THF | RT | 1 | 44 | 0.5 |

| Pd(OAc)₂ (in-situ) | XPhos | K₃PO₄ | MeOH/THF | RT | 1 | 84 | 0.5 (1.2 eq. ligand) |

| (IPr)Pd(allyl)Cl | IPr | K₃PO₄ | MeOH/THF | RT | 1 | 92 | 0.5 |

| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >95 | 1 |

| RuPhos Pd G3 | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 98 | 1 |

Table 2: Performance of Palladium Precatalysts in the Buchwald-Hartwig Amination

| Precatalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |

| [Pd(IPr*)(acac)Cl] | 4-Chlorotoluene | Morpholine | NaOt-Bu | Dioxane | 80 | 16 | 95 | 1900 |

| BrettPhos Pd G3 | 4-Chloroanisole | N-Methylaniline | NaOt-Bu | t-BuOH | 100 | 18 | 98 | 9800 |

| tBuXPhos Pd G3 | 4-Bromotoluene | Aniline | K₂CO₃ | Toluene | 110 | 24 | 92 | - |

| Pd/CNT-NH₂ | 4-Iodoanisole | Aniline | K₂CO₃ | Toluene | 110 | 12 | 96 | 7200 |

Table 3: Performance of Palladium Precatalysts in the Heck Reaction

| Precatalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂/dppf | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 95 |

| PEPPSI-IPr | 4-Chlorotoluene | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 4 | 98 |

| Pd Nanoparticles (micellar) | Iodobenzene | Ethyl acrylate | Et₃N | Water | 80 | 2 | 99 |

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying catalytic cycles and experimental procedures is crucial for troubleshooting and optimizing reactions. The following diagrams, generated using the DOT language, illustrate these complex processes.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed, step-by-step protocols for the synthesis of key palladium precatalysts and their application in high-throughput screening.

Synthesis of a Third-Generation (G3) Buchwald Precatalyst (XPhos Pd G3)[5]

This procedure is a modified method for the multi-gram scale synthesis of XPhos Pd G3.

-

Synthesis of 2-Ammoniumbiphenyl Mesylate: To a solution of 2-aminobiphenyl in a suitable solvent, add methanesulfonic acid dropwise at 0 °C. Stir the mixture at room temperature until precipitation is complete. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Synthesis of the Dimeric Palladacycle [Pd(ABP)(OMs)]₂: Combine palladium(II) acetate and 2-ammoniumbiphenyl mesylate in a reaction vessel. Add a suitable solvent and heat the mixture. Upon completion, cool the reaction to room temperature and collect the precipitated dimer by filtration.

-

Synthesis of XPhos Pd G3: Dissolve the dimeric palladacycle and XPhos ligand in an appropriate solvent under an inert atmosphere. Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or NMR). Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to afford the XPhos Pd G3 precatalyst.

Synthesis of an (NHC)Pd(allyl)Cl Precatalyst ((IPr)Pd(allyl)Cl)[6][7]

This one-pot synthesis is a convenient method for preparing (NHC)Pd(allyl)Cl complexes.

-

In a glovebox, combine [Pd(allyl)Cl]₂ and the imidazolium salt (IPr·HCl) in a Schlenk flask.

-

Add a suitable anhydrous solvent (e.g., THF) followed by a base (e.g., NaOtBu).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent in vacuo.

-

Wash the resulting solid with hexanes to remove any unreacted carbene.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexanes). The resulting (IPr)Pd(allyl)Cl is an air- and moisture-stable solid.

High-Throughput Screening of Suzuki-Miyaura Reaction Conditions[8][9]

This protocol outlines a general workflow for a 96-well plate-based screening.

-

Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, a library of palladium precatalysts, a library of ligands, and a selection of bases in an appropriate anhydrous solvent (e.g., dioxane, THF).

-

Plate Loading: Using a liquid handling robot, dispense the stock solutions into the wells of a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, and base.

-

Reaction Execution: Seal the reaction plate with a cap mat and heat to the desired temperature with stirring for a specified time.

-

Work-up: Cool the plate to room temperature. Quench each reaction by adding a suitable solvent (e.g., methanol).

-

Analysis: Dilute the reaction mixtures and analyze by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the yield of the desired product in each well.

Synthesis and Characterization of Dendrimer-Encapsulated Palladium Nanoparticles[1]

This method describes the preparation of palladium nanoparticles within amine-terminated PAMAM dendrimers.

-

Dendrimer Solution Preparation: Dissolve the G4-NH₂ PAMAM dendrimer in deionized water and adjust the pH to approximately 3 with HCl to protonate the surface primary amines.

-

Metal Ion Sequestration: To the dendrimer solution, add an aqueous solution of K₂PdCl₄. The palladium complex will coordinate to the interior tertiary amines of the dendrimer.

-

Reduction: Reduce the encapsulated Pd(II) to Pd(0) by the slow addition of a freshly prepared aqueous solution of NaBH₄. The solution will change color, indicating the formation of palladium nanoparticles.

-

Purification and Characterization: Purify the dendrimer-encapsulated nanoparticles (DENs) by dialysis to remove excess reagents. Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM) and their composition using UV-vis spectroscopy.

Conclusion and Future Outlook

The development of well-defined palladium precatalysts has been instrumental in advancing the field of cross-coupling chemistry. The transition from in-situ generated catalysts to stable, pre-formed complexes has provided chemists with unprecedented control over these powerful transformations, leading to milder reaction conditions, lower catalyst loadings, and the ability to couple increasingly challenging substrates. The continued exploration of novel ligand architectures, the development of more sustainable and recyclable catalytic systems, such as encapsulated nanoparticles, and the application of high-throughput screening methodologies will undoubtedly continue to push the boundaries of what is possible in synthetic chemistry, accelerating the discovery and development of new medicines and materials.

References

Suzuki Coupling in Aqueous Media: A Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract